molecular formula C20H13N5OS B2456104 N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)benzo[c][1,2,5]thiadiazole-5-carboxamide CAS No. 2034616-57-2

N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)benzo[c][1,2,5]thiadiazole-5-carboxamide

Cat. No.: B2456104
CAS No.: 2034616-57-2
M. Wt: 371.42
InChI Key: XGJGVHAHCBNIEQ-UHFFFAOYSA-N
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Description

N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)benzo[c][1,2,5]thiadiazole-5-carboxamide is a complex organic compound that features a unique combination of heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)benzo[c][1,2,5]thiadiazole-5-carboxamide typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common approach starts with the formation of a carbanion intermediate from malononitrile and an active methylene compound, which then attacks the carbonyl group of imidazo[1,2-a]pyrimidine-2-carbaldehyde to form an olefin intermediate .

Industrial Production Methods

Industrial production methods for this compound often involve the use of palladium-catalyzed coupling reactions, such as the Suzuki reaction, and Vilsmeier-Haack reactions to introduce various functional groups . These methods are optimized for large-scale production, ensuring high yields and purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)benzo[c][1,2,5]thiadiazole-5-carboxamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include transition metal catalysts, such as palladium and copper, as well as oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride . Reaction conditions vary but often involve temperatures ranging from room temperature to reflux conditions, depending on the desired transformation.

Major Products Formed

The major products formed from these reactions include various functionalized derivatives of the original compound, which can be further utilized in the development of pharmaceuticals and materials .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)benzo[c][1,2,5]thiadiazole-5-carboxamide is unique due to its combination of imidazo[1,2-a]pyridine and benzo[c][1,2,5]thiadiazole moieties, which confer distinct electronic and structural properties. This uniqueness makes it particularly valuable in the development of new materials and therapeutic agents .

Properties

IUPAC Name

N-(2-imidazo[1,2-a]pyridin-2-ylphenyl)-2,1,3-benzothiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13N5OS/c26-20(13-8-9-16-17(11-13)24-27-23-16)22-15-6-2-1-5-14(15)18-12-25-10-4-3-7-19(25)21-18/h1-12H,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGJGVHAHCBNIEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CN3C=CC=CC3=N2)NC(=O)C4=CC5=NSN=C5C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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